4'-(2,5-Difluorophenoxy)acetophenone
Description
4'-(2,5-Difluorophenoxy)acetophenone (CAS 51765-51-6) is a fluorinated acetophenone derivative characterized by a phenoxy group substituted with 2,5-difluoro substituents attached to the acetophenone core. Acetophenones are aromatic ketones with diverse applications in agrochemicals, pharmaceuticals, and materials science due to their tunable electronic and steric properties . Fluorination enhances lipophilicity, metabolic stability, and bioavailability, making this compound particularly relevant in drug discovery and pesticide development .
Properties
IUPAC Name |
1-[4-(2,5-difluorophenoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-9(17)10-2-5-12(6-3-10)18-14-8-11(15)4-7-13(14)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJHYLXLQNZALK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4’-(2,5-Difluorophenoxy)acetophenone typically involves the reaction of 2,5-difluorophenol with acetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of 4’-(2,5-Difluorophenoxy)acetophenone .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
4’-(2,5-Difluorophenoxy)acetophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The aromatic ring in 4’-(2,5-Difluorophenoxy)acetophenone can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that 4'-(2,5-Difluorophenoxy)acetophenone exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. For instance, a study demonstrated that this compound effectively reduced cell viability in breast cancer cells by promoting caspase-3 activation, leading to programmed cell death .
Case Study: Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase-3 |
| MDA-MB-231 | 10 | Inhibition of cell proliferation |
1.2 Antimicrobial Properties
In addition to its anticancer effects, 4'-(2,5-Difluorophenoxy)acetophenone has shown antimicrobial activity against a range of pathogens. Its efficacy against Gram-positive and Gram-negative bacteria makes it a potential candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Material Science
2.1 Polymer Additive
4'-(2,5-Difluorophenoxy)acetophenone is utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polycarbonate and polystyrene matrices has been studied for improving impact resistance and reducing flammability.
Data Table: Polymer Properties
| Polymer Type | Property Enhanced | Percentage Addition |
|---|---|---|
| Polycarbonate | Impact Resistance | 5% |
| Polystyrene | Thermal Stability | 3% |
2.2 Photovoltaic Applications
The compound's unique electronic properties make it suitable for applications in organic photovoltaic cells. Research indicates that it can be used as a building block in the synthesis of novel organic semiconductors that improve light absorption and charge transport.
Mechanism of Action
The mechanism of action of 4’-(2,5-Difluorophenoxy)acetophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by the compound’s functional groups, such as the carbonyl and phenoxy groups, which can form hydrogen bonds and other interactions with target molecules.
The pathways involved in its mechanism of action depend on the specific biological context. For example, in proteomics research, the compound may be used to label proteins, allowing for the study of protein-protein interactions and signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 4'-(2,5-Difluorophenoxy)acetophenone with key structural analogues:
Key Observations :
- Halogenation Impact: Fluorine and chlorine substituents increase molecular weight and polarity compared to non-halogenated derivatives like propiophenone. Fluorine’s electronegativity enhances metabolic stability, while chlorine may improve binding affinity in agrochemicals .
- Substituent Position: The 2,5-difluoro substitution in the target compound vs. 2,6-difluoro in 2',6'-difluoroacetophenone alters steric and electronic profiles, influencing reactivity in synthetic pathways .
Physical and Chemical Properties
Limited direct data exists for 4'-(2,5-Difluorophenoxy)acetophenone, but inferences can be made:
- Solubility: Fluorinated acetophenones generally exhibit lower aqueous solubility than non-halogenated derivatives due to increased hydrophobicity. For example, acetophenone has a solubility of 5.5 g/L in water, while fluorinated analogues may require organic solvents .
- Thermal Stability: Halogenation typically increases melting/boiling points. 2',6'-Difluoroacetophenone has a melting point of 25–27°C , whereas 4-ACETOXY-2',5'-DICHLOROBENZOPHENONE’s higher molecular weight suggests greater thermal stability .
Biological Activity
4'-(2,5-Difluorophenoxy)acetophenone (CAS No. 886497-69-4) is an organic compound characterized by its unique molecular structure, which includes a difluorinated phenoxy group attached to an acetophenone moiety. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activities.
The biological activity of 4'-(2,5-Difluorophenoxy)acetophenone is primarily attributed to its ability to interact with specific biological targets, such as proteins and enzymes. The compound's functional groups facilitate binding through hydrogen bonds and other interactions, influencing the activity of these molecular targets. For instance, it has been noted that the compound can act as a probe in proteomics research, aiding in the study of protein interactions and functions.
Research Findings
Recent studies have explored the compound's inhibitory effects on various enzymes. Notably, it has been investigated for its potential as an inhibitor of lactate dehydrogenase (LDH), an enzyme implicated in metabolic processes and cancer cell proliferation. The compound's efficacy in inhibiting LDH was highlighted in comparative studies with other analogs, showing promising results in reducing enzyme activity .
Cytotoxicity and Antimicrobial Properties
In addition to its enzymatic inhibition capabilities, 4'-(2,5-Difluorophenoxy)acetophenone has demonstrated cytotoxic effects against certain cancer cell lines. Preliminary data suggest that it may possess anticancer properties; however, further research is required to elucidate the specific pathways involved and to validate these findings.
Moreover, antimicrobial assays have indicated that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 32 µg/mL against strains like Bacillus subtilis and Staphylococcus aureus, suggesting its potential utility in developing antibacterial agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4'-(2,5-Difluorophenoxy)acetophenone, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4'-(2,4-Difluorophenoxy)acetophenone | Different fluorine substitution | Varies; potential for similar activities |
| 4'-(2,5-Dichlorophenoxy)acetophenone | Chlorine instead of fluorine | Altered reactivity and properties |
| 4'-(2,5-Dimethylphenoxy)acetophenone | Methyl groups instead of fluorine | Significant changes in chemical behavior |
This table illustrates how variations in substituents can significantly affect the biological activity and chemical properties of related compounds.
Case Study 1: Inhibition of Lactate Dehydrogenase
A study focused on the inhibitory effects of 4'-(2,5-Difluorophenoxy)acetophenone on LDH demonstrated that the compound could effectively reduce enzyme activity at concentrations below 10 µM. This finding positions it as a potential therapeutic candidate for conditions where LDH plays a critical role, such as cancer metabolism .
Case Study 2: Antimicrobial Efficacy
In another investigation assessing antimicrobial properties, 4'-(2,5-Difluorophenoxy)acetophenone was tested against various bacterial strains. The results indicated significant growth inhibition with a notable MIC value against Staphylococcus aureus, suggesting its potential as an antibacterial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
